molecular formula C12H16N4O3 B14571260 Phenol, 4-[5-[bis(2-hydroxyethyl)amino]-1H-1,2,4-triazol-3-yl]- CAS No. 61450-77-9

Phenol, 4-[5-[bis(2-hydroxyethyl)amino]-1H-1,2,4-triazol-3-yl]-

Cat. No.: B14571260
CAS No.: 61450-77-9
M. Wt: 264.28 g/mol
InChI Key: ONNQBFDZEIMYOP-UHFFFAOYSA-N
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Description

Phenol, 4-[5-[bis(2-hydroxyethyl)amino]-1H-1,2,4-triazol-3-yl]- is a complex organic compound that features a phenolic group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[5-[bis(2-hydroxyethyl)amino]-1H-1,2,4-triazol-3-yl]- typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[5-[bis(2-hydroxyethyl)amino]-1H-1,2,4-triazol-3-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and reduced triazole derivatives .

Scientific Research Applications

Phenol, 4-[5-[bis(2-hydroxyethyl)amino]-1H-1,2,4-triazol-3-yl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Phenol, 4-[5-[bis(2-hydroxyethyl)amino]-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, while the triazole ring can interact with metal ions or other active sites in enzymes. These interactions can modulate the activity of enzymes and other biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-[5-[bis(2-hydroxyethyl)amino]-1H-1,2,4-triazol-3-yl]- is unique due to its combination of a phenolic group and a triazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

61450-77-9

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

4-[3-[bis(2-hydroxyethyl)amino]-1H-1,2,4-triazol-5-yl]phenol

InChI

InChI=1S/C12H16N4O3/c17-7-5-16(6-8-18)12-13-11(14-15-12)9-1-3-10(19)4-2-9/h1-4,17-19H,5-8H2,(H,13,14,15)

InChI Key

ONNQBFDZEIMYOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)N(CCO)CCO)O

Origin of Product

United States

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